molecular formula C6H14OSi B091556 Allyloxytrimethylsilane CAS No. 18146-00-4

Allyloxytrimethylsilane

Cat. No.: B091556
CAS No.: 18146-00-4
M. Wt: 130.26 g/mol
InChI Key: MNMVKGDEKPPREK-UHFFFAOYSA-N
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Description

Allyloxytrimethylsilane, also known as trimethyl (prop-2-en-1-yloxy)silane, is an organosilicon compound with the molecular formula C6H14OSi. It is characterized by the presence of an allyloxy group attached to a trimethylsilyl group. This colorless liquid is commonly used in organic synthesis due to its ability to introduce allyl and trimethylsilyl moieties into various molecules .

Mechanism of Action

Target of Action

Allyloxytrimethylsilane is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as allylation . In this reaction, the this compound molecule donates an allyl group (a carbon chain) to the target molecule, resulting in the formation of homoallylic alcohols and amines . This process involves the formation of a carbon-carbon (C-C) bond .

Pharmacokinetics

It’s known that the compound is sensitive to moisture . This suggests that its absorption, distribution, metabolism, and excretion (ADME) could be influenced by the presence of water and other environmental factors.

Result of Action

The primary result of this compound’s action is the synthesis of homoallylic alcohols and amines . These compounds can serve as precursors for the synthesis of larger biomolecules. In addition, this compound has been used in the synthesis of trimethylsilyl protected (3-hydroxypropyl)-trimethoxysilane .

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive to moisture, and thus, its stability and efficacy can be affected by the presence of water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It’s also important to note that this compound is classified as a flammable liquid, which means it should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyloxytrimethylsilane can be synthesized through the reaction of allyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Allyloxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyloxytrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Allyloxytrimethylsilane is unique due to the presence of both allyloxy and trimethylsilyl groups, which provide a versatile platform for various synthetic transformations. Its ability to act as both an allylating and silylating agent makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

trimethyl(prop-2-enoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVKGDEKPPREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066319
Record name Allyloxytrimethylsilane
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Molecular Weight

130.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18146-00-4
Record name Allyl trimethylsilyl ether
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethyl(2-propen-1-yloxy)-
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Record name Silane, trimethyl(2-propen-1-yloxy)-
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Record name Allyloxytrimethylsilane
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Record name Allyloxytrimethylsilane
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Q & A

Q1: What are the main applications of Allyloxytrimethylsilane in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis, primarily due to its ability to introduce allyloxy groups into molecules.

  • Hydroxyl Group Protection: It acts as a protecting group for hydroxyl functionalities. [] This is particularly useful in multi-step syntheses where specific hydroxyl groups need to remain unreactive.
  • Synthesis of Silicon-Containing Polymers: this compound can be reacted with dihydrosiloxanes to produce polymers with both dimethylsiloxane and urethane moieties. [] These polymers potentially find applications in materials science.
  • Formation of Hybrid Silicon Quantum Dots: Researchers have successfully used this compound as a silicon source to synthesize hybrid silicon quantum dots (SiQDs). [] These SiQDs exhibit antibacterial properties and can detect tetracycline.

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: Mass spectrometry studies reveal distinct fragmentation patterns for this compound. [] The dominance of siliconium ions in the mass spectra is a key characteristic.

  • Siliconium Ion-Double Bond Interaction: The fragmentation pattern suggests a significant interaction between the siliconium ions and the carbon-carbon double bond of the allyloxy ligand. [] This interaction influences the loss of neutral fragments.
  • Impact of Substitution: Interestingly, increasing the substitution on the allyloxy group appears to diminish the interaction between the siliconium ions and the double bond. [] This observation sheds light on the impact of steric factors on the fragmentation process.

Q3: Can this compound be used to prepare specific isomers?

A3: Yes, this compound plays a crucial role in synthesizing specific isomers of 3-Trimethylsilyl-2-propen-1-yl Acetate. []

  • Regioselective Acetylation: Starting from 3-trimethylsilyl-2-propyn-1-ol, reduction followed by acetylation using this compound yields the desired isomers. [] The choice of reducing agent and reaction conditions allows for selective synthesis of either the (E)- or (Z)-isomers.

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